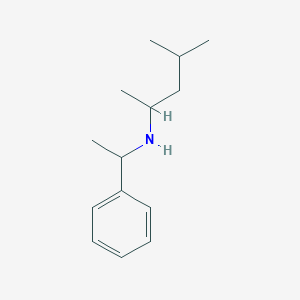

(4-Methylpentan-2-yl)(1-phenylethyl)amine

Description

Significance of Chiral Amines as Fundamental Building Blocks in Organic Synthesis and Functional Materials

Chiral amines are of paramount importance in the fields of organic synthesis and materials science, serving as versatile building blocks for the construction of complex molecular architectures. Their significance stems from their ability to introduce chirality, a key feature in a vast array of biologically active molecules and functional materials. A significant portion of pharmaceuticals and agrochemicals contain chiral amine moieties, as the stereochemistry at the nitrogen-containing center often dictates the molecule's biological activity. researchgate.netnih.gov

In organic synthesis, chiral amines are widely employed as catalysts and auxiliaries to control the stereochemical outcome of chemical reactions. They can act as chiral bases in enantioselective deprotonation reactions or be used to resolve racemic mixtures of acids. Furthermore, they are crucial precursors for the synthesis of more complex chiral ligands, which are then used in asymmetric catalysis. The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and reductive amination, has been a major focus of research. nih.gov

The utility of chiral amines extends to the realm of functional materials. The incorporation of chiral amine units into polymers and other materials can impart unique chiroptical properties, making them suitable for applications in areas such as nonlinear optics, chiral recognition, and separation science. The precise spatial arrangement of functional groups in chiral amines allows for the construction of highly ordered supramolecular structures.

Contextualizing (4-Methylpentan-2-yl)(1-phenylethyl)amine within the Landscape of Chiral Amine Research

This compound is a chiral secondary amine characterized by the presence of two stereogenic centers. One chiral center is located at the 1-phenylethyl group, a common motif in chiral amine chemistry, while the other is at the 2-position of the 4-methylpentan group. The presence of bulky alkyl groups, such as the 4-methylpentan-2-yl group, introduces significant steric hindrance around the nitrogen atom. This steric bulk is a key feature that influences the reactivity and potential applications of the amine.

The synthesis of sterically hindered secondary amines like this compound can be achieved through various methods, with reductive amination being a common strategy. researchgate.net This typically involves the reaction of a primary amine, such as 1-phenylethylamine (B125046), with a ketone, in this case, 4-methylpentan-2-one, in the presence of a reducing agent. The choice of reactants and reaction conditions can influence the diastereoselectivity of the synthesis, leading to different stereoisomers of the final product.

The sterically demanding nature of this compound suggests its potential utility in asymmetric synthesis, where the bulky substituents can create a well-defined chiral environment to control the approach of reactants to a catalytic center. Such amines can be precursors to chiral ligands or used as organocatalysts themselves.

Current Research Trends and Open Questions Pertaining to Complex Chiral Secondary Amine Systems

The field of chiral amine synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable synthetic methods. A major trend is the use of catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, to achieve high enantioselectivities. researchgate.netnih.gov The development of novel chiral ligands and catalysts for the asymmetric synthesis of amines remains an active area of research.

A significant challenge in the synthesis of complex chiral secondary amines, particularly those with multiple stereocenters and significant steric bulk like this compound, is the control of diastereoselectivity. nih.gov Achieving high selectivity for one particular stereoisomer out of several possibilities is often a complex synthetic problem.

Another area of active investigation is the application of sterically hindered chiral amines in catalysis. The bulky nature of these amines can lead to unique selectivity profiles in chemical reactions. mdpi.comacs.org However, this steric hindrance can also present challenges, such as reduced reactivity. osti.govresearchgate.net Understanding the interplay between steric and electronic effects in these systems is crucial for designing more effective catalysts. mdpi.com

Open questions in the field include the development of general and predictable methods for the synthesis of any desired stereoisomer of a complex chiral secondary amine. Furthermore, exploring the full potential of these sterically demanding amines in asymmetric catalysis and materials science is an ongoing endeavor. The lack of detailed studies on specific compounds like this compound highlights the vast chemical space of chiral amines that remains to be explored.

Data Tables

Due to the lack of specific experimental data in the searched literature for "this compound," a data table with detailed research findings cannot be generated.

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

4-methyl-N-(1-phenylethyl)pentan-2-amine |

InChI |

InChI=1S/C14H23N/c1-11(2)10-12(3)15-13(4)14-8-6-5-7-9-14/h5-9,11-13,15H,10H2,1-4H3 |

InChI Key |

UMTFSWBNAPSMSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Foundations and Complexity of 4 Methylpentan 2 Yl 1 Phenylethyl Amine

Identification and Classification of Stereogenic Centers within the Molecular Architecture

The molecular structure of (4-Methylpentan-2-yl)(1-phenylethyl)amine contains two distinct stereogenic centers, which are carbon atoms bonded to four different substituent groups. The presence of these chiral centers is the source of the compound's stereoisomerism.

The first stereogenic center is located at the carbon-2 position of the 4-methylpentan-2-yl moiety. This carbon atom is covalently bonded to:

A hydrogen atom

A methyl group

An amino group, which links it to the 1-phenylethyl group

An isobutyl group

The second stereogenic center is at the carbon-1 position of the 1-phenylethyl moiety. This carbon is bonded to:

A hydrogen atom

A methyl group

A phenyl group

The amino group, linking it to the 4-methylpentan-2-yl moiety

The nitrogen atom of the secondary amine group is also bonded to three different groups (the two alkyl fragments and a hydrogen atom) and has a lone pair of electrons. While this could technically be considered a chiral center, the rapid rate of nitrogen inversion at room temperature means that the nitrogen enantiomers interconvert quickly and cannot be isolated. Therefore, for practical purposes, only the two carbon atoms are considered stable stereogenic centers.

Enumeration and Characterization of Possible Stereoisomeric Forms (Enantiomers and Diastereomers)

With two stereogenic centers, the total number of possible stereoisomers for this compound can be calculated using the 2n rule, where 'n' is the number of stereogenic centers. In this case, n=2, resulting in 22 = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

The four stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature for each stereocenter.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C-2 of Pentyl Group | Configuration at C-1 of Ethyl Group |

|---|---|---|

| 1 | R | R |

| 2 | S | S |

| 3 | R | S |

Table 2: Stereochemical Relationships

| Pair of Stereoisomers | Relationship | Description |

|---|---|---|

| (R,R) and (S,S) | Enantiomers | Non-superimposable mirror images. |

| (R,S) and (S,R) | Enantiomers | Non-superimposable mirror images. |

| (R,R) and (R,S) | Diastereomers | Not mirror images. |

| (R,R) and (S,R) | Diastereomers | Not mirror images. |

| (S,S) and (R,S) | Diastereomers | Not mirror images. |

Advanced Spectroscopic and Chromatographic Methods for Stereoisomer Resolution and Absolute Configuration Assignment

The separation (resolution) of the stereoisomers of this compound and the determination of their absolute configurations require specialized analytical techniques.

Stereoisomer Resolution:

Since enantiomers have identical physical properties in an achiral environment, their separation from a racemic mixture is a significant challenge. mdpi.com The most common methods involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. wikipedia.orglibretexts.org

Crystallization of Diastereomeric Salts : A widely used method for resolving chiral amines is to react the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.orglibretexts.org This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). These salts have different solubilities, allowing one to be selectively crystallized and separated by filtration. rsc.org The pure enantiomer of the amine can then be recovered by treating the separated salt with a base.

Chiral Chromatography : This technique employs a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC or GC). mdpi.com The enantiomers of this compound interact differently with the CSP, leading to different retention times and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations. mdpi.com

Absolute Configuration Assignment:

Once the stereoisomers are separated, their absolute configuration (the precise R or S designation at each stereocenter) must be determined.

X-ray Crystallography : This is the most definitive method for determining absolute configuration. If a single crystal of one of the pure stereoisomers (often as a diastereomeric salt with a known chiral counterpart) can be grown, X-ray diffraction analysis can reveal its three-dimensional structure, unambiguously establishing its absolute stereochemistry. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents : Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the separated enantiomers into diastereomers with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). frontiersin.org The resulting diastereomers will exhibit distinct chemical shifts in their NMR spectra (particularly 1H, 13C, or 19F NMR), which can be analyzed to deduce the absolute configuration of the original amine. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy : This spectroscopic technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. While not an absolute method on its own, the experimental CD spectrum can be compared with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory) for a known absolute configuration to make an assignment.

Table 3: Summary of Analytical Methods

| Method | Purpose | Principle |

|---|---|---|

| Fractional Crystallization | Resolution | Formation of diastereomeric salts with a chiral resolving agent, leading to separation based on differential solubility. libretexts.org |

| Chiral Chromatography | Resolution | Differential interaction of enantiomers with a chiral stationary phase, resulting in separation based on retention time. mdpi.com |

| X-ray Crystallography | Absolute Configuration | Direct determination of the three-dimensional arrangement of atoms in a crystalline sample. nih.gov |

Advanced Synthetic Methodologies for the Preparation of Chiral Secondary Amines with Specific Reference to 4 Methylpentan 2 Yl 1 Phenylethyl Amine Analogues

Asymmetric Synthesis Strategies

The creation of stereogenic centers in amines can be achieved through several powerful asymmetric strategies. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Hydrogenation of Nitrogenated Substrates (Imines, Enamides, Enamines)

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines from prochiral unsaturated nitrogen-containing compounds such as imines, enamides, and enamines. This approach involves the addition of hydrogen across a carbon-nitrogen double bond, guided by a chiral catalyst to produce one enantiomer in excess.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, with chiral phosphine (B1218219) ligands are widely employed for the asymmetric hydrogenation of imines and related substrates.

For the synthesis of secondary amines like (4-Methylpentan-2-yl)(1-phenylethyl)amine analogues, the asymmetric hydrogenation of a corresponding prochiral imine is a direct route. The success of this reaction heavily depends on the design of the chiral ligand, which dictates the stereochemical outcome. Iridium-based catalysts have shown remarkable efficacy in the hydrogenation of various imines. For instance, iridium complexes with chiral phosphine-oxazoline (PHOX) ligands or spiro phosphine-amine-phosphine ligands have been developed for the asymmetric hydrogenation of dialkyl imines, which are notoriously challenging substrates due to the minimal steric and electronic differentiation between the two alkyl groups.

Recent advancements have highlighted iridium catalysts that can achieve high yields and enantioselectivities for a variety of dialkyl imines. The precise tuning of the chiral pocket of the catalyst is crucial for effective enantioselective recognition of the substrate.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | |

| Chiral Iridium catalyst with spiro phosphine-amine-phosphine ligand | Dialkyl imines | High | |

| Ir-MaxPHOX | N-alkyl imines derived from acetophenones | Up to 94% |

Heterogeneous catalysts offer practical advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recycling. However, achieving high enantioselectivity with heterogeneous systems can be more challenging due to the often less-defined nature of the active sites.

Strategies to impart chirality in heterogeneous hydrogenation include the use of chiral modifiers adsorbed onto the surface of a metal catalyst (e.g., platinum or palladium) or the immobilization of chiral homogeneous catalysts onto a solid support. For example, cinchonidine-modified platinum catalysts have been used for the enantioselective hydrogenation of activated ketones, and similar principles can be applied to imine hydrogenation.

Immobilization of well-defined chiral homogeneous catalysts, such as iridium or rhodium complexes with chiral diphosphine ligands, onto supports like silica, alumina, or polymers, combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. This approach has been explored for the asymmetric hydrogenation of various unsaturated compounds, including those leading to chiral amines.

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination is a powerful one-pot reaction that combines a ketone or aldehyde with an amine and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine. This method avoids the often difficult isolation of intermediate imines, which can be unstable.

Transition metal catalysts, particularly those based on iridium and ruthenium, are highly effective for asymmetric reductive amination. These reactions typically proceed through the in situ formation of an imine or enamine intermediate, which is then enantioselectively reduced by the chiral metal catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity.

For the synthesis of a this compound analogue, one could envision the reductive amination of 4-methylpentan-2-one with 1-phenylethylamine (B125046) or, alternatively, the reaction of acetophenone (B1666503) with 4-methylpentan-2-amine. The stereochemical outcome would be controlled by a chiral catalyst. Iridium catalysts paired with chiral phosphoramidite (B1245037) ligands have been successfully applied to the direct asymmetric reductive amination of ketones with secondary amines, providing access to chiral tertiary amines. Similar strategies can be adapted for the synthesis of chiral secondary amines.

The use of a hydrogen source, such as H₂, and a chiral catalyst allows for a highly atom-economical process. Additives can sometimes be used to accelerate the reaction and improve stereocontrol.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Iridium–phosphoramidite ligand | Ketones and secondary amines | Chiral tertiary amines | Accelerated by additives, mild conditions | |

| Ir/XuPhos | Ketones and secondary amines | Chiral tertiary amines | Utilizes a chiral monodentate phosphine ligand | |

| Chiral phosphine-transition metal complex | Ketone and an amine | Chiral amine | Direct conversion, often aided by an acid |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral Brønsted acids, such as chiral phosphoric acids derived from BINOL, are prominent organocatalysts for asymmetric reductive amination.

The mechanism involves the activation of the in situ formed imine by the chiral phosphoric acid through protonation or hydrogen bonding. A hydride source, typically a Hantzsch ester or a benzothiazoline, then delivers a hydride to the iminium ion in a stereocontrolled manner, dictated by the chiral environment provided by the catalyst.

This methodology has been successfully applied to the reductive amination of a wide range of ketones and aldehydes with various amines, often affording high yields and excellent enantioselectivities. The development of sustainable three-component reductive amination protocols highlights the efficiency and broad applicability of this approach.

| Organocatalyst | Hydride Source | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | Ketimines | High | |

| Chiral Phosphoric Acid | Benzothiazoline | Aliphatic ketones and aromatic amines | Excellent | |

| Diphenyl Phosphate | Hantzsch Ester | Functionally rich donor-acceptor carbonyl-cyclopropanes and various amines | N/A (focus on chemoselectivity) |

Biocatalytic and Chemoenzymatic Approaches to Asymmetric Reductive Amination

The synthesis of chiral amines, pivotal components in many pharmaceuticals and fine chemicals, has increasingly benefited from biocatalytic and chemoenzymatic strategies. These methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. illinois.edu Enzymes, particularly engineered variants, have demonstrated remarkable efficacy in the asymmetric reductive amination of ketones to produce chiral amines, including analogues of this compound.

Engineered ω-Transaminases for Bulky Chiral Amine Synthesis

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org However, the active sites of wild-type ω-TAs often present steric limitations, hindering their catalytic efficiency towards bulky substrates. mdpi.comnih.gov To overcome this, protein engineering strategies, including structure-guided molecular modifications and computational design, have been employed to expand the substrate scope of ω-TAs to accommodate sterically demanding ketones. acs.orgmdpi.comresearchgate.net

The active site of ω-TAs typically comprises a large and a small binding pocket, which dictate substrate specificity. acs.org Engineering these pockets by mutating key amino acid residues can significantly enhance the enzyme's ability to catalyze the synthesis of bulky chiral amines. For instance, the mutation of tryptophan residue W58 to glycine (B1666218) (W58G) in an (S)-selective ω-TA from Pseudomonas jessenii (PjTA-R6) was shown to be crucial for expanding its substrate scope towards bulky amines with indan (B1671822) and tetralin moieties. acs.org Another study demonstrated that mutating residue T273 to serine (T273S) in the small binding pocket of an (R)-selective ω-transaminase increased its catalytic activity and broadened its substrate scope for various biaryl ketones, achieving high conversion (>99%) and excellent enantioselectivity (>99% ee). mdpi.com

These advancements have enabled the industrial-scale production of complex chiral amines. A notable example is the synthesis of sitagliptin, where an engineered ω-transaminase from Arthrobacter sp. is used to produce a key chiral intermediate. This biocatalytic route increased the total yield by 13% and productivity by 53%, while reducing total waste emissions by 19% compared to the chemical synthetic route. mdpi.comnih.gov

| Enzyme Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| ExTA T273S | Biaryl ketones | Chiral biaryl amines | >99 | >99 | mdpi.com |

| PjTA-R6 W58G | Bulky amines with indan and tetralin moieties | (S)-amines | - | - | acs.org |

| AtTA M3 (W57F/R415L/L417V) | Pentanal | (R)-amines | - | - | nih.gov |

Amine Dehydrogenases in Chiral Amine Production

Amine dehydrogenases (AmDHs) have emerged as a highly attractive class of enzymes for the synthesis of chiral amines through the asymmetric reductive amination of ketones. rsc.org A key advantage of AmDHs is their ability to utilize inexpensive ammonia (B1221849) as the amino donor, producing only water as a byproduct, which aligns with the principles of green chemistry. nih.govacs.org

Directed evolution has been a powerful tool in engineering AmDHs with improved properties. For example, a thermostable phenylalanine dehydrogenase from Geobacillus kaustophilus was engineered to create a GkAmDH with a broad substrate scope. rsc.org This engineered AmDH can catalyze the reductive amination of a diverse set of ketones, including functionalized hydroxy ketones, with high conversion rates (up to >99%) and excellent enantioselectivity (up to >99% ee) to produce both chiral primary and secondary amines. rsc.org

The application of AmDHs has been demonstrated for a range of aliphatic and aromatic ketones, consistently affording the (R)-configured amines with over 99% enantiomeric excess. nih.gov The efficiency of these biocatalytic systems is often enhanced by employing a dual-enzyme system for cofactor regeneration. For instance, a formate (B1220265) dehydrogenase from Candida boidinii (Cb-FDH) can be used in tandem with an AmDH to recycle the nicotinamide (B372718) coenzyme, using ammonium (B1175870) formate as both the nitrogen source and the reducing equivalent. nih.gov This approach is highly atom-efficient, with inorganic carbonate as the only byproduct. nih.gov

Enzymatic Cascade Reactions for Enhanced Efficiency and Stereoselectivity

One strategy involves combining an ene-reductase and an amine dehydrogenase in a bi-enzymatic cascade to produce chiral amines with multiple stereocenters from unsaturated ketones. tudelft.nl This approach leverages the stereoselective reduction of the carbon-carbon double bond by the ene-reductase, followed by the asymmetric reductive amination of the resulting ketone by the AmDH.

Another powerful cascade involves the combination of ω-transaminases with other enzymes. For example, a one-pot cascade combining a ω-TA and a monoamine oxidase (MAO-N) variant has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net The compatibility of these enzymes under the same reaction conditions allows for a highly efficient process, yielding the target product in high isolated yield (82%) and excellent diastereomeric excess (>99% de). researchgate.net Such cascade reactions highlight the potential of biocatalysis to construct complex molecular architectures with high optical purity under mild, environmentally benign conditions. researchgate.netnih.gov

Asymmetric Multi-Component Reactions (e.g., Petasis Borono-Mannich Reaction)

The Petasis Borono-Mannich (PBM) reaction is a versatile multi-component reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for the synthesis of a wide range of amine-containing molecules, including α-amino acids and their derivatives, due to its operational simplicity and tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net

Substrate-Controlled Diastereoselective Induction

A significant feature of the Petasis reaction is its capacity for a high degree of stereocontrol when a chiral substrate is used. wikipedia.org When a chiral amine or a chiral α-hydroxy aldehyde is employed as one of the components, the reaction can proceed with high diastereoselectivity.

For instance, the reaction of a chiral α-hydroxy aldehyde with an amine and a vinyl boronic acid can generate a single diastereomer of the corresponding β-amino alcohol. wikipedia.org This reaction typically yields the anti-product exclusively, and if an enantiomerically pure α-hydroxy aldehyde is used, high enantiomeric excess can be achieved in the product. wikipedia.orgnih.gov The high diastereoselectivity is attributed to a proposed transition state where the boronic acid interacts with the chiral hydroxyl group, leading to a face-selective, intramolecular migration of the alkenyl group to the iminium carbon. wikipedia.org

| Chiral Substrate | Other Reactants | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (S)-2-phenylglycinol | α-keto acid, vinyl boronic acid | Allylamine (B125299) | Single diastereomer | wikipedia.org |

| Enantiomerically pure α-hydroxy aldehyde | Amine, vinyl boronic acid | β-amino alcohol | Exclusively anti-product | wikipedia.orgnih.gov |

Enantioselective Catalysis in Petasis Reaction Variants

While substrate control offers a reliable method for achieving diastereoselectivity, the development of catalytic enantioselective variants of the Petasis reaction has significantly expanded its synthetic utility. mdpi.comdntb.gov.ua These reactions utilize a chiral catalyst to control the stereochemical outcome, allowing for the synthesis of enantioenriched products from achiral starting materials.

Chiral biphenols, such as BINOL and VAPOL derivatives, have been successfully employed as organocatalysts in enantioselective Petasis reactions. mdpi.combroadinstitute.org For example, an enantioselective Petasis-type reaction using salicylaldehydes, secondary amines, and vinyl or aryl organoboronic acids catalyzed by (R)-BINOL has been reported to produce a broad range of alkylaminophenol products in good yields (up to 87%) and with moderate to good enantioselectivities (up to 86% ee). mdpi.com Similarly, the use of (S)-VAPOL as a catalyst has enabled the synthesis of chiral α-amino ester derivatives in good yields and with high enantioselectivities. A key advantage of this system is the ability to recover and reuse the catalyst without a significant loss of activity or enantioselectivity. mdpi.com

Thiourea-based catalysts have also been developed for the asymmetric Petasis reaction. These catalysts can facilitate the enantioselective synthesis of N-aryl amino acid derivatives with excellent enantioselectivities. mdpi.com The development of such catalytic systems represents a significant advancement, providing access to a wider array of chiral amine building blocks for pharmaceutical and materials science applications.

Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The creation of stereocenters is a critical step in the synthesis of complex chiral molecules. Modern catalysis offers powerful tools for the enantioselective formation of C-C and C-N bonds, providing direct pathways to chiral amine precursors.

Palladium-catalyzed C-H activation has become a highly effective strategy in organic synthesis due to its high efficiency, selectivity, and broad functional group tolerance. mdpi.comnih.govresearchgate.net One prominent application is the enantioselective C-H olefination of β-alkyl phenylethylamine compounds, which can be achieved through a kinetic resolution process. mdpi.comnih.gov This method is particularly relevant for creating analogues of the target compound, which features a phenylethylamine core.

In a representative transformation, a racemic mixture of a β-alkyl phenylethylamine derivative, protected with a nosylamide directing group, reacts with styrene (B11656) or its derivatives in the presence of a palladium catalyst. mdpi.com The key to achieving enantioselectivity is the use of a chiral ligand, such as Boc-L-lle-OH. mdpi.comnih.gov The reaction proceeds via a proposed mechanism where the nosylamide group directs the palladium catalyst to an ortho C-H bond of the phenyl ring. mdpi.com This leads to the formation of a cyclopalladated intermediate. Subsequent migratory insertion of the olefin and β-hydride elimination yield the alkenylated product and regenerate the catalyst. mdpi.com The chiral ligand influences the rate of reaction for the two enantiomers, allowing for the separation of a highly enantioenriched unreacted starting material and the chiral product. mdpi.comnih.gov This method has been successfully applied to various styrenes, including those with electron-donating and electron-withdrawing substituents. mdpi.comnih.gov

| Catalyst | Ligand | Directing Group | Key Feature | Application |

|---|---|---|---|---|

| Pd(OAc)₂ | Boc-L-lle-OH | Nosylamide | Kinetic Resolution | Synthesis of enantioenriched β-alkyl phenylethylamines and benzoazepine compounds |

Chiral allylamines are valuable synthetic intermediates and structural motifs in many bioactive molecules. nih.govresearchgate.net A powerful method for their synthesis is the cobalt-catalyzed enantioselective reductive coupling of imines with internal alkynes. nih.govchemrxiv.orgchemrxiv.org This reaction constructs a C-C and a C-N bond while simultaneously creating a stereocenter.

The process typically employs a cobalt complex derived from a commercially available bisphosphine ligand, with zinc metal acting as the stoichiometric reductant. nih.govresearchgate.net The reaction demonstrates a broad substrate scope, accommodating various imines derived from both aryl and alkyl aldehydes, as well as symmetric and unsymmetric alkynes. chemrxiv.orgchemrxiv.org This methodology consistently produces tri- and tetra-substituted allylic amines in high yields, with exceptional enantiomeric excess (often >99%) and high regioselectivity (>20:1). nih.govresearchgate.netresearcher.life

Mechanistic studies suggest that an in situ generated cobalt(I) species initiates the catalytic cycle by mediating an oxidative cyclization of the alkyne and imine to form an azacobaltacycle intermediate. nih.govresearchgate.net Zinc then facilitates a crucial transmetallation step, generating an organozinc intermediate which, upon protonation, yields the final chiral allylamine product. chemrxiv.org

| Catalyst System | Reactants | Product | Yield | Enantiomeric Excess (ee) | Regioselectivity |

|---|---|---|---|---|---|

| Cobalt/Bisphosphine Ligand + Zn | Imines + Internal Alkynes | Chiral Allylamines | Up to >89% | Up to >99.9% | Up to >20:1 |

Classical and Modern Approaches for Secondary Amine Formation

Once chiral precursors are obtained, or for the direct construction of the secondary amine moiety, a variety of methods are available, ranging from classical alkylations to more recent metal-free and rearrangement strategies.

The formation of secondary amines from primary amines is a fundamental transformation in organic chemistry. researchgate.net Direct N-alkylation using alkyl halides is the most straightforward approach, but it is often plagued by a lack of selectivity, leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts. researchgate.netacs.orggoogle.com This occurs because the product secondary amine is often more nucleophilic than the starting primary amine. researchgate.net Methods using cesium bases have been shown to improve selectivity for mono-N-alkylation under mild conditions. google.com

To circumvent the issue of overalkylation, reductive alkylation (or reductive amination) is widely employed. organicreactions.orgorganic-chemistry.org This two-step, one-pot process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine. organicreactions.org A key advantage is that the imine intermediate is not isolated and is less prone to side reactions. A variety of reducing agents can be used, each with its own advantages in terms of selectivity and mildness. Common examples include:

Sodium borohydride in 2,2,2-trifluoroethanol, which allows for a catalyst-free procedure. organic-chemistry.org

Sodium triacetoxyborohydride , a mild and selective reducing agent for a wide range of aldehydes and ketones. organic-chemistry.org

α-Picoline-borane , which can be used in methanol, water, or even under neat conditions. organic-chemistry.org

Hydrosilanes (e.g., phenylsilane (B129415) or polymethylhydrosiloxane) in the presence of catalysts like dibutyltin (B87310) dichloride or stannous chloride. organic-chemistry.org

While the previous method builds the amine by attaching an alkyl group to the nitrogen, α-amination involves forming a C-N bond at the carbon adjacent (alpha) to an existing nitrogen atom. Recent advancements have focused on metal-free approaches to achieve this transformation. nih.gov

One such method involves the functionalization of C-H bonds in cyclic amines by heating an aminobenzaldehyde with an excess of the amine in ethanol. nih.gov Computational and experimental studies suggest that this redox-neutral reaction does not proceed through iminium ions but rather via reactive intermediates like azaquinone methides and azomethine ylides. nih.gov These intermediates can be trapped, providing evidence for the proposed mechanism. nih.gov While this specific example leads to ring-fused aminals, the underlying principle of activating an α-C-H bond adjacent to a nitrogen without a metal catalyst is a significant development. Another metal-free strategy allows for the direct α-amination of amides using simple azides under mild conditions, showcasing high chemoselectivity for the amide group even in the presence of other carbonyls. acs.org

Transamidation is a process where the N-acyl group of an amide is transferred to a different amine, effectively creating a new amide from an existing one. researchgate.net This reaction is challenging due to the high resonance stabilization of the amide bond, which makes it kinetically robust. lookchem.com However, successful protocols provide an alternative route to amide intermediates, which can then be reduced to the desired secondary amines.

A variety of catalytic systems have been developed to facilitate this transformation:

Metal-Free Conditions : Strong bases like potassium tert-butoxide can mediate the transamidation of primary and tertiary amides with various amines at room temperature. organic-chemistry.org L-proline has also been used as a catalyst under solvent-free conditions. organic-chemistry.org

Lewis Acidic Metal Catalysts : Hydrated salts of Fe(III) have been shown to be efficient catalysts for the transamidation of primary, secondary, and tertiary amides with a broad range of amines. organic-chemistry.org

Heterogeneous Catalysts : Alumina (Al₂O₃) can act as an efficient and reusable amphoteric catalyst, activating the amide's carbonyl group to facilitate nucleophilic attack by the incoming amine. buet.ac.bd

The mechanism often involves the activation of the amide carbonyl, followed by nucleophilic attack of the amine to form a tetrahedral intermediate. nih.gov Subsequent proton transfer and collapse of this intermediate release the new amide and the original amine. nih.gov

Mechanistic Insights and Computational Organic Chemistry Investigations of Chiral Secondary Amines

Detailed Reaction Mechanism Elucidation for Chiral Amine Synthesis

A prevalent and efficient method for synthesizing chiral secondary amines is the diastereoselective reductive amination of a ketone with a chiral primary amine. acs.orgnih.gov In the case of (4-Methylpentan-2-yl)(1-phenylethyl)amine, this involves the reaction of 4-methylpentan-2-one with 1-phenylethylamine (B125046), followed by reduction of the resulting imine intermediate. Computational studies provide profound insights into each step of this transformation, from the initial formation of intermediates to the final stereodetermining reduction step. nih.gov

The synthesis of secondary amines via reductive amination proceeds through key reactive intermediates, most commonly iminium ions. acs.orgrsc.org The reaction between 4-methylpentan-2-one and a chiral amine like 1-phenylethylamine first involves the formation of a hemiaminal intermediate, which then dehydrates to form a transient imine. In the presence of an acid catalyst, this imine is protonated to generate a highly electrophilic iminium ion. researchgate.net

While other intermediates like azomethine ylides or azaquinone methides are relevant in different contexts of amine synthesis, the direct reductive amination pathway for this specific target compound is dominated by the iminium ion intermediate.

Understanding the origins of stereoselectivity in the synthesis of this compound requires a detailed analysis of the transition states (TS) in the stereodetermining step: the reduction of the chiral iminium ion. nih.gov Computational chemists use methods like DFT to locate and characterize the transition state structures for the hydride attack on the prochiral iminium carbon. nih.govresearchgate.net

Since the starting amine (1-phenylethylamine) is chiral, the reaction creates a new stereocenter, leading to the possibility of two diastereomeric products. The hydride (e.g., from sodium triacetoxyborohydride) can attack the iminium ion from two different faces (Re or Si), leading to different diastereomers. nih.gov These two pathways are diastereomeric and thus have different activation energies.

By mapping the reaction coordinate, which plots the energy of the system as the hydride approaches the iminium ion, the exact geometry and energy of the transition state for each pathway can be determined. The calculated energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates to the predicted diastereomeric ratio (d.r.) of the product, in accordance with the Curtin-Hammett principle. Computational studies on similar reductive amination reactions have successfully explained experimental stereochemical outcomes by identifying the lower-energy transition state, which is often stabilized by minimizing steric interactions. nih.govresearchgate.net

Table 1: Hypothetical Transition State Analysis for the Diastereoselective Reduction Step This table illustrates how computational data can be used to predict stereoselectivity. The values are representative for a typical diastereoselective reduction.

| Parameter | Pathway A (leads to Diastereomer 1) | Pathway B (leads to Diastereomer 2) |

|---|---|---|

| Transition State (TS) Geometry | Hydride approaches from the less sterically hindered face, avoiding the phenyl group. | Hydride approaches from the more sterically hindered face, interacting with the phenyl group. |

| Calculated Activation Energy (ΔG‡) (kcal/mol) | 15.2 | 17.0 |

| Energy Difference (ΔΔG‡) (kcal/mol) | 1.8 | |

| Predicted Product | Major Diastereomer | Minor Diastereomer |

| Predicted Diastereomeric Ratio (d.r.) at 298 K | ~96:4 |

Application of Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the synthesis of chiral amines. acs.org DFT provides a balance between computational cost and accuracy, making it suitable for studying complex organic reaction mechanisms. mdpi.comsid.ir Calculations are typically performed using a functional like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment of the reacting species. mdpi.comsid.ir

DFT calculations allow for a detailed examination of the electronic properties of reactants and intermediates, which governs their reactivity. For the iminium ion intermediate in the synthesis of this compound, key electronic parameters can be computed.

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. In the reduction step, the key interaction is between the HOMO of the hydride donor and the LUMO of the iminium ion. The LUMO is typically centered on the electrophilic C=N bond, and its energy level indicates the susceptibility of the iminium ion to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule. For the iminium ion, the MEP would show a significant region of positive potential (electrophilic character) around the iminium carbon, confirming it as the site of hydride attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and bonding interactions within the molecule, quantifying the positive charge on the iminium carbon and nitrogen atoms.

Table 2: Hypothetical Calculated Electronic Properties of the Iminium Ion Intermediate Calculated using DFT (B3LYP/6-31G(d) level of theory). Values are representative.

| Property | Calculated Value | Interpretation |

|---|---|---|

| LUMO Energy | -2.5 eV | Indicates a high electrophilicity and susceptibility to nucleophilic attack. |

| NBO Charge on Iminium Carbon | +0.45 e | Confirms a significant partial positive charge, marking it as the primary reaction site. |

| NBO Charge on Iminium Nitrogen | -0.30 e | Shows the delocalization of the positive charge, primarily onto the carbon atom. |

As discussed in the transition state analysis (Section 4.1.2), the primary application of quantum chemistry in this context is the prediction of stereoselectivity. researchgate.net By calculating the free energy difference (ΔΔG‡) between the transition states leading to the different diastereomers, the product ratio can be predicted with high accuracy. nih.gov

This predictive power is invaluable in synthetic chemistry. Before conducting laborious experiments, computational screening can be used to:

Evaluate different reducing agents to see which might offer higher selectivity. researchgate.net

Assess the effect of substituents on either the ketone or the amine on the diastereoselectivity of the reaction.

Guide the choice of reaction conditions, such as temperature, which can influence the product ratio as described by the Eyring equation.

For the synthesis of this compound, theoretical calculations would predict which diastereomer is favored based on the steric and electronic interactions present in the lowest-energy transition state. This approach moves beyond qualitative prediction based on steric models to provide quantitative, energy-based predictions of reaction outcomes.

Computational Modeling in Catalyst Design and Biocatalysis

Beyond analyzing a specific reaction, computational modeling is a cornerstone of modern catalyst design for the synthesis of chiral amines. mdpi.comrsc.org This includes the design of small molecule organocatalysts, transition-metal catalysts, and engineered enzymes. youtube.comresearchgate.net

Organocatalyst Design: Chiral secondary amines themselves can act as catalysts in asymmetric reactions by forming enamine or iminium ion intermediates. researchgate.netrsc.org Computational methods are used to design novel bifunctional amine catalysts where, for instance, a hydrogen-bonding moiety is positioned to direct the approach of a reactant to the intermediate, thereby controlling stereoselectivity. researchgate.net DFT calculations can model these non-covalent interactions and predict the efficacy of new catalyst designs before they are synthesized. rsc.org

Transition-Metal Catalysis: In asymmetric hydrogenations of imines, the catalyst is often a chiral phosphine (B1218219) ligand coordinated to a metal like iridium or rhodium. rsc.org Computational modeling helps in understanding the mechanism of these catalytic cycles and in designing new ligands with improved activity and selectivity. By modeling the transition state of the hydrogen transfer step within the coordination sphere of the metal, chemists can rationally modify the ligand structure to enhance stereochemical control. rsc.org

Biocatalysis: Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) offer highly selective routes to chiral amines. Computational tools like molecular docking and molecular dynamics (MD) simulations are used to model the substrate, such as the imine precursor to this compound, within the enzyme's active site. These models can predict the binding orientation and identify key amino acid residues that control stereoselectivity. This information guides protein engineering efforts, where specific residues are mutated to improve the enzyme's performance or alter its substrate scope to accept non-natural substrates.

Structure-Activity Relationship Studies through Computational Approaches

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. wikipedia.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable in elucidating these connections for chiral secondary amines and related compounds like phenethylamines. nih.govbiomolther.org These models build mathematical relationships between the chemical structure and the biological activity, enabling the prediction of activity for novel molecules. wikipedia.org

For a class of compounds like phenethylamines, which share a core structure with this compound, QSAR studies have revealed the importance of various molecular descriptors in determining their biological effects. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, in studies of phenethylamine (B48288) derivatives binding to receptors, descriptors such as molecular lipophilicity (logP), molar refractivity (MR), and topological polar surface area (TPSA) have been shown to be critical. nih.govbiomolther.org

The general approach to developing a QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

In the context of this compound, a hypothetical QSAR study could explore how variations in its structure affect a specific biological activity, such as enzyme inhibition or receptor binding. For example, modifications to the phenyl ring (e.g., substitution with electron-withdrawing or -donating groups) or alterations to the alkyl chain could be correlated with changes in activity.

Below is an illustrative data table showcasing the types of descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Compound ID | Substituent (R) on Phenyl Ring | logP | Molar Refractivity (MR) | Topological Polar Surface Area (TPSA) (Ų) | Predicted Activity (IC₅₀, µM) |

| 1 | H (unsubstituted) | 3.5 | 75.2 | 26.02 | 15.4 |

| 2 | 4-Cl | 4.2 | 80.1 | 26.02 | 8.2 |

| 3 | 4-OCH₃ | 3.4 | 79.8 | 35.25 | 12.1 |

| 4 | 4-NO₂ | 3.6 | 79.5 | 71.85 | 25.6 |

This table is a hypothetical representation for illustrative purposes.

Such computational analyses provide valuable insights into the key structural features that govern the activity of chiral secondary amines. The contour maps generated from 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent and selective compounds. researchgate.net

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as this compound, and its biological target, typically an enzyme or a receptor. pharmiweb.comnih.gov These simulations model the atomic-level movements of the system over time, providing a detailed picture of the binding process, conformational changes, and the stability of the enzyme-substrate complex. pharmiweb.comrsc.org

For chiral molecules, MD simulations are particularly insightful as they can elucidate the basis of stereoselectivity, revealing why one enantiomer of a compound may bind more strongly or be a better substrate for an enzyme than the other. nsf.gov The simulation can track the intricate network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the active site. asianpubs.org

A typical MD simulation protocol for studying the interaction of this compound with an enzyme would involve:

System Setup: The initial coordinates of the enzyme-ligand complex are obtained, often from a crystal structure or through molecular docking. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

Analysis: The trajectory from the production run is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to quantify the strength of the interaction.

Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are a crucial output of MD simulations. These calculations can provide a quantitative estimate of the binding affinity and can be decomposed into contributions from different energy terms.

An example of data that could be derived from an MD simulation study is presented in the table below, comparing the binding of the (R)- and (S)-enantiomers of this compound to a hypothetical enzyme active site.

| Enantiomer | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔG_bind, kcal/mol) |

| (R)-enantiomer | -45.8 | -15.2 | 28.5 | -32.5 |

| (S)-enantiomer | -38.1 | -12.7 | 25.3 | -25.5 |

This table is a hypothetical representation for illustrative purposes.

The results from such simulations can provide a rationale for the observed enantioselectivity of enzymes and guide protein engineering efforts to enhance or alter substrate specificity. nih.gov By understanding the dynamic interplay between the chiral amine and the enzyme's active site, researchers can design more effective biocatalysts or more potent therapeutic agents. nih.gov

Advanced Applications of Chiral Secondary Amines in Contemporary Chemical Science

Chiral Secondary Amines as Key Synthetic Intermediates and Building Blocks

Chiral secondary amines are fundamental building blocks in the synthesis of a wide array of complex molecules due to their ability to introduce stereocenters.

Synthesis of Complex Natural Products and Bioactive Molecules

There is a lack of specific documented examples where (4-Methylpentan-2-yl)(1-phenylethyl)amine has been utilized as a key intermediate in the total synthesis of complex natural products or bioactive molecules. The broader class of chiral amines, particularly derivatives of 1-phenylethylamine (B125046), are frequently employed as chiral auxiliaries to direct stereoselective reactions in the synthesis of such compounds. nih.gov These auxiliaries are temporarily incorporated into a synthetic route to control the formation of a new stereocenter and are subsequently removed. However, specific instances involving the (4-methylpentan-2-yl) derivative are not reported in the current body of scientific literature.

Construction of Advanced Organic Frameworks and Scaffolds

The use of this compound in the construction of advanced organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is not described in available research. Chiral amines can be incorporated into these materials to create chiral environments for applications in enantioselective separations or catalysis, but the specific application of this amine has not been reported.

Chiral Secondary Amines as Catalysts and Chiral Auxiliaries

The utility of chiral amines as catalysts and auxiliaries is a well-established principle in asymmetric synthesis. wikipedia.orgsigmaaldrich.com The steric and electronic properties of the substituents on the nitrogen atom are crucial in determining the efficiency and selectivity of these molecules. rsc.org

Role in Asymmetric Organocatalysis

While organocatalysis employing chiral secondary amines is a powerful tool for asymmetric synthesis, there are no specific studies detailing the use of this compound as an organocatalyst. The performance of a chiral amine catalyst is highly dependent on its structure, and the bulky 4-methylpentan-2-yl group could theoretically influence the steric environment around the catalytic site. numberanalytics.com However, without experimental data, its effectiveness and selectivity in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions remain uncharacterized.

Design and Application as Chiral Ligands in Transition Metal Catalysis

Chiral secondary amines are often used as precursors for the synthesis of chiral ligands for transition metal-catalyzed reactions. acs.orgmdpi.com These ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. There is no available research on the design or application of ligands derived from this compound in transition metal catalysis. The steric bulk of the 4-methylpentan-2-yl group could be a design element in a ligand, but its impact on catalytic activity and enantioselectivity has not been investigated.

Immobilization and Heterogenization of Chiral Amine Catalysts within Porous Materials

The immobilization of homogeneous catalysts onto solid supports, such as porous polymers or silica, is an important strategy for improving catalyst recyclability and for use in continuous flow systems. researchgate.netrsc.orgresearchgate.net While general methods for the immobilization of chiral amines have been developed, there are no reports specifically describing the immobilization of this compound.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for methyl groups (δ 0.8–1.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirms branching via carbons at δ 20–30 ppm (methyl) and δ 140–145 ppm (aromatic) .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine group .

- HR-MS : Exact mass (e.g., m/z 205.1834 for C₁₄H₂₃N) confirms molecular formula .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in branched alkyl chains .

How can enantioselective synthesis of this compound be achieved, and what catalysts or chiral auxiliaries are effective?

Q. Advanced Research Focus

- Chiral Catalysts :

- Chiral Auxiliaries :

- (R)-1-Phenylethyl groups serve as temporary stereochemical directors, later removed via hydrogenolysis .

Methodological Challenge : Kinetic resolution during enolization may reduce yield. Optimize reaction time and catalyst loading to balance ee and efficiency .

What strategies resolve discrepancies in reported biological activities of this compound derivatives across studies?

Q. Advanced Research Focus

- Mechanistic Validation :

- IL-6 Modulation : Derivatives inhibit IL-6 mRNA upregulation (IC₅₀ ~1 µM) under oxidative stress, but contradictory results arise from cell-line specificity (e.g., HEK293 vs. RAW264.7) .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-tyramine displacement) to quantify affinity variations .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-methyl vs. 4-chloro phenyl) on pressor activity .

Data Reconciliation : Standardize assay conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

How does the stereochemistry of this compound influence its interaction with biological targets, and what methods validate these interactions?

Q. Advanced Research Focus

- Stereochemical Impact :

- Validation Methods :

Contradiction Note : Reported IC₅₀ variations may stem from racemization during storage. Stabilize enantiomers via lyophilization or low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.